molecular formula C18H36N2OSn B13992781 1-ethoxymethyl-2-tributylstannanyl-1H-imidazole CAS No. 438554-19-9

1-ethoxymethyl-2-tributylstannanyl-1H-imidazole

Cat. No.: B13992781
CAS No.: 438554-19-9
M. Wt: 415.2 g/mol
InChI Key: VESNZTSUWJLVIF-UHFFFAOYSA-N
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Description

1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an ethoxymethyl group and a tributylstannanyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-ethoxymethyl-2-tributylstannanyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as imidazole, ethoxymethyl chloride, and tributyltin chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Synthetic Route: The ethoxymethyl group is introduced to the imidazole ring through a nucleophilic substitution reaction, followed by the addition of the tributylstannanyl group via a stannylation reaction.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where the ethoxymethyl or tributylstannanyl groups are replaced by other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biological studies to investigate the interactions of imidazole derivatives with biological targets, such as enzymes and receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethoxymethyl-2-tributylstannanyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethoxymethyl-2-tributylstannanyl-1H-imidazole can be compared with other similar compounds, such as:

    1-Methoxymethyl-2-tributylstannanyl-1H-imidazole: This compound has a methoxymethyl group instead of an ethoxymethyl group, leading to differences in chemical reactivity and biological activity.

    1-Ethoxymethyl-2-trimethylstannanyl-1H-imidazole: This compound has a trimethylstannanyl group instead of a tributylstannanyl group, affecting its steric and electronic properties.

    1-Ethoxymethyl-2-tributylsilyl-1H-imidazole: This compound has a tributylsilyl group instead of a tributylstannanyl group, resulting in different chemical and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

438554-19-9

Molecular Formula

C18H36N2OSn

Molecular Weight

415.2 g/mol

IUPAC Name

tributyl-[1-(ethoxymethyl)imidazol-2-yl]stannane

InChI

InChI=1S/C6H9N2O.3C4H9.Sn/c1-2-9-6-8-4-3-7-5-8;3*1-3-4-2;/h3-4H,2,6H2,1H3;3*1,3-4H2,2H3;

InChI Key

VESNZTSUWJLVIF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1COCC

Origin of Product

United States

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